In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 1156890-03-7
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 1156890-03-7
Mechanistic Insights into 2-(3-methylthiophene-2-carbonyl)butanenitrile for Advanced Drug Development
Executive Summary
In the landscape of modern pharmaceutical synthesis, thiophene-containing building blocks are highly valued for their bioisosterism with benzene rings, often conferring improved metabolic stability and target affinity in active pharmaceutical ingredients (APIs). CAS 1156890-03-7 , chemically identified as 2-(3-methylthiophene-2-carbonyl)butanenitrile, is a highly specialized β -ketonitrile intermediate[1].
Structurally, this compound integrates three highly reactive loci: an electron-rich 3-methylthiophene ring, a central electrophilic carbonyl group, and an α -chiral nitrile moiety. This unique triad allows it to serve as a versatile linchpin in the synthesis of complex thienyl ketones and heterocyclic drug scaffolds. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its synthesis and downstream derivatization.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of CAS 1156890-03-7 is critical for predicting its behavior in organic solvents, chromatographic purification, and biological assays. The quantitative data is summarized in the table below[2][3].
| Property | Value |
| Chemical Name | 2-(3-methylthiophene-2-carbonyl)butanenitrile |
| CAS Registry Number | 1156890-03-7 |
| Molecular Formula | C10H11NOS |
| Molecular Weight | 193.27 g/mol |
| Topological Polar Surface Area (TPSA) | ~69.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Carbonyl O, Thiophene S) |
| Rotatable Bonds | 3 |
| Hazard Classification | Acute Tox. 4 (Oral/Dermal/Inhalation)[1] |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of CAS 1156890-03-7 is driven by the orthogonal reactivity of its functional groups:
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α -Nitrile CH Acidity: The synthesis of β -ketonitriles relies heavily on the acylation of nitrile-activated methylene groups[4]. The proton situated between the nitrile and the carbonyl group is highly acidic. This facilitates easy deprotonation for subsequent α -alkylation or arylation, allowing for the rapid expansion of steric bulk at the chiral center.
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Carbonyl Electrophilicity: Flanked by the thiophene ring and the electron-withdrawing nitrile group, the central ketone is highly susceptible to nucleophilic attack. It can undergo selective reduction to yield β -hydroxy nitriles or reductive amination to form specialized thienyl amines.
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Thiophene Ring Functionalization: Thienyl ketones derived from 5 are well-documented precursors in palladium-catalyzed cross-coupling reactions[6][5]. Future halogenation of the thiophene ring (e.g., at the 4- or 5-position) can open pathways to complex bi-aryl API scaffolds via Suzuki-Miyaura coupling[6][7].
Experimental Methodologies
Protocol 1: Synthesis of CAS 1156890-03-7 via α -Acylation
This protocol details the synthesis of the title compound via the nucleophilic attack of a nitrile carbanion on an acyl chloride.
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Causality & System Validation: Lithium diisopropylamide (LDA) is selected as the base because its high steric hindrance prevents nucleophilic attack on the nitrile carbon, while its strong basicity ensures complete, irreversible deprotonation of butanenitrile. Conducting the reaction at -78 °C is a critical self-validating control; it kinetically suppresses the Thorpe-Ziegler self-condensation of the nitrile, ensuring the α -carbanion exclusively attacks the highly electrophilic 3-methylthiophene-2-carbonyl chloride.
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Step 1: Purge a flame-dried Schlenk flask with inert N 2 . Add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath and add n-Butyllithium (1.1 eq) dropwise to generate LDA in situ.
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Step 2: Add butanenitrile (1.0 eq) dropwise to the LDA solution. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
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Step 3: Dissolve 3-methylthiophene-2-carbonyl chloride (1.0 eq) in anhydrous THF and introduce it dropwise to the reaction mixture[5][8]. Stir for an additional 2 hours while maintaining cryogenic conditions.
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Step 4: Quench the reaction strictly at -78 °C with saturated aqueous NH 4 Cl. This neutralizes the highly basic intermediate without hydrolyzing the newly formed β -ketonitrile. Extract with Ethyl Acetate (EtOAc), dry over MgSO 4 , and purify via silica gel flash chromatography.
Protocol 2: Chemoselective Reduction to β -Hydroxy Nitrile
This downstream protocol converts CAS 1156890-03-7 into a chiral alcohol intermediate for further API elaboration.
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Causality & System Validation: Sodium borohydride (NaBH 4 ) is deployed in methanol at 0 °C to achieve strict chemoselectivity. The ketone is highly electrophilic and reduces rapidly, whereas the nitrile group remains completely inert to NaBH 4 under these mild conditions (nitrile reduction would require aggressive reagents like LiAlH 4 ). The 0 °C temperature controls the exothermic hydride transfer and minimizes the competitive reduction of the methanol solvent.
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Step 1: Dissolve CAS 1156890-03-7 (1.0 eq) in anhydrous methanol and cool the flask to 0 °C in an ice-water bath.
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Step 2: Add NaBH 4 (1.2 eq) in small, controlled portions to manage H 2 gas evolution and prevent thermal runaway.
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Step 3: Stir the mixture for 2 hours at 0 °C. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).
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Step 4: Quench the reaction with 1M HCl to destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure to yield the β -hydroxy nitrile.
Structural & Mechanistic Visualization
Figure 1: Synthetic workflow and downstream derivatization of CAS 1156890-03-7.
References
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NextSDS Chemical Substance Information | 2-(3-methylthiophene-2-carbonyl)butanenitrile | 1
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Sapphire Bioscience | 2-(3-Methylthiophene-2-carbonyl)butanenitrile Product Data | 3
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Taylor & Francis | Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids | 6
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Sigma-Aldrich | 3-Methylthiophene-2-carbonyl chloride Technical Data | 5
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ResearchGate (Synthesis) | Peptidoyl Benzotriazolide-Mediated Acylation of Nitrile-Activated Methylene Groups | 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1156890-03-7,2-(3-methylthiophene-2-carbonyl)butanenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylthiophene-2-carbonyl chloride | 61341-26-2 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
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- 8. 3-Methylthiophene-2-carbonyl chloride | 61341-26-2 [sigmaaldrich.com]
